4-(diphenylamino)-6-ethoxy-1,3,5-triazin-2-yl cyanide
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Overview
Description
4-(diphenylamino)-6-ethoxy-1,3,5-triazin-2-yl cyanide is an organic compound that belongs to the class of triazine derivatives This compound is known for its unique structural features, which include a triazine ring substituted with diphenylamino, ethoxy, and cyanide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(diphenylamino)-6-ethoxy-1,3,5-triazin-2-yl cyanide typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:
Formation of the Triazine Core: The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and an appropriate amine.
Substitution Reactions: The introduction of the diphenylamino and ethoxy groups can be achieved through nucleophilic substitution reactions. For instance, diphenylamine and ethanol can be used as nucleophiles to replace chlorine atoms on the triazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(diphenylamino)-6-ethoxy-1,3,5-triazin-2-yl cyanide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyanide group to primary amines.
Substitution: The triazine ring can undergo further substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, aryl halides, and various nucleophiles can be employed under appropriate conditions.
Major Products
Oxidation: Oxidized derivatives of the triazine ring.
Reduction: Primary amines and other reduced forms.
Substitution: Various substituted triazine derivatives depending on the reagents used.
Scientific Research Applications
4-(diphenylamino)-6-ethoxy-1,3,5-triazin-2-yl cyanide has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of 4-(diphenylamino)-6-ethoxy-1,3,5-triazin-2-yl cyanide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to oxidative stress, apoptosis, and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
4-(diphenylamino)styrylbenzo[c][1,2,5]thiadiazole-4-carbonitrile: Another compound with diphenylamino and cyanide groups, used in optoelectronic applications.
1,3-dicyano-2,4,5,6-tetrakis(diphenylamino)benzene: Known for its redox properties and applications in catalysis.
Uniqueness
4-(diphenylamino)-6-ethoxy-1,3,5-triazin-2-yl cyanide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
4-ethoxy-6-(N-phenylanilino)-1,3,5-triazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O/c1-2-24-18-21-16(13-19)20-17(22-18)23(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRAQCPGLLQOHNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=N1)N(C2=CC=CC=C2)C3=CC=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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